molecular formula C15H24N2O B7929683 2-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol

2-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol

Cat. No.: B7929683
M. Wt: 248.36 g/mol
InChI Key: RSXMOGVTLJQRHR-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol is a complex organic compound that features a pyrrolidine ring, a benzyl group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl-methyl-amino group. The final step involves the addition of the ethanol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial processes often employ robust catalysts and optimized reaction conditions to ensure high throughput and minimal waste.

Chemical Reactions Analysis

Types of Reactions

2-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the ethanol moiety into an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl aldehyde or benzoic acid, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating biological activity. The pathways involved can vary depending on the specific application, but often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-methanol
  • 2-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propanol

Uniqueness

What sets 2-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it particularly valuable in applications where precise molecular interactions are required.

Properties

IUPAC Name

2-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-16(12-14-6-3-2-4-7-14)13-15-8-5-9-17(15)10-11-18/h2-4,6-7,15,18H,5,8-13H2,1H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXMOGVTLJQRHR-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN1CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C[C@@H]1CCCN1CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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